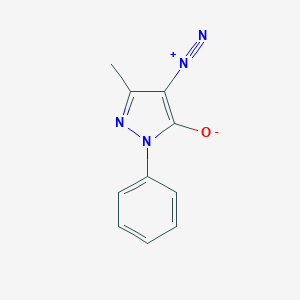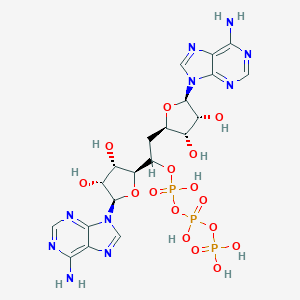
ppApA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PpApA, also known as pyrophosphorylated adenosine, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is formed by the phosphorylation of adenosine triphosphate (ATP) and has been found to have significant effects on biochemical and physiological processes. In
作用機序
The mechanism of action of ppApA involves its binding to specific proteins and enzymes. ppApA has been found to bind to a protein called PAP7, which is involved in the regulation of poly(A) tail length in mRNA molecules. ppApA has also been shown to bind to the RNA editing enzyme ADAR2, enhancing its activity.
生化学的および生理学的効果
PpApA has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in RNA metabolism, such as RNA polymerase II and ADAR2. ppApA has also been found to regulate the length of the poly(A) tail in mRNA molecules. In addition, ppApA has been shown to have effects on the immune system, with studies suggesting that it may play a role in the regulation of inflammation.
実験室実験の利点と制限
One of the main advantages of ppApA is its potential as a tool for studying RNA editing and RNA metabolism. Its ability to regulate the activity of enzymes involved in these processes makes it a valuable tool for researchers. However, one of the limitations of ppApA is its instability, which can make it difficult to work with in lab experiments.
将来の方向性
There are several potential future directions for the study of ppApA. One area of research is the development of new methods for synthesizing and stabilizing ppApA, which could make it more accessible for use in lab experiments. Another area of research is the exploration of ppApA's potential as a therapeutic agent. Studies have suggested that ppApA may have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Overall, the study of ppApA has the potential to lead to new insights into RNA editing and RNA metabolism, as well as new therapeutic approaches for the treatment of disease.
合成法
The synthesis of ppApA involves the phosphorylation of ATP using an enzyme called polyphosphate kinase (PPK). PPK transfers phosphate groups from polyphosphate to ATP, resulting in the formation of ppApA. This process can be carried out in vitro using purified enzymes or in vivo using genetically modified organisms.
科学的研究の応用
PpApA has been found to have various applications in scientific research. One of the main applications is in the study of RNA editing. ppApA has been shown to be a cofactor for the RNA editing enzyme ADAR2, which is involved in the editing of adenosine to inosine in RNA molecules. ppApA has also been found to regulate the activity of other enzymes involved in RNA metabolism, such as RNA polymerase II.
特性
CAS番号 |
10209-67-3 |
|---|---|
製品名 |
ppApA |
分子式 |
C20H27N10O16P3 |
分子量 |
756.4 g/mol |
IUPAC名 |
[1,2-bis[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-8-17(25-2-23-15)29(4-27-8)19-12(33)10(31)6(42-19)1-7(44-48(38,39)46-49(40,41)45-47(35,36)37)14-11(32)13(34)20(43-14)30-5-28-9-16(22)24-3-26-18(9)30/h2-7,10-14,19-20,31-34H,1H2,(H,38,39)(H,40,41)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t6-,7?,10-,11+,12-,13-,14-,19-,20-/m1/s1 |
InChIキー |
CNUZICGKLOTDRJ-ZYCSGJNZSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
同義語 |
adenosine diphosphate adenosine monophosphate ppApA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



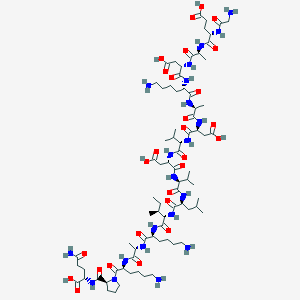
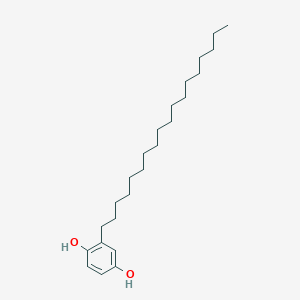
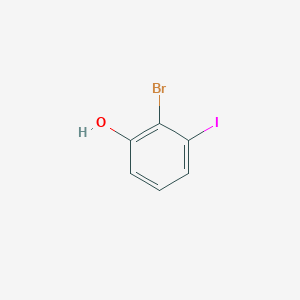
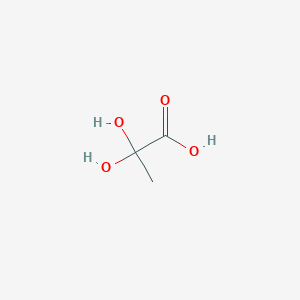
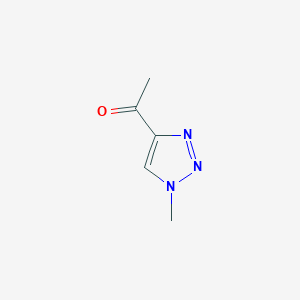
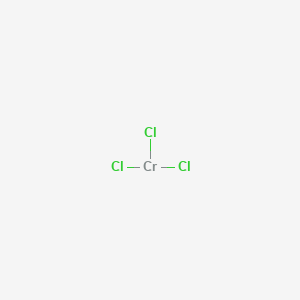
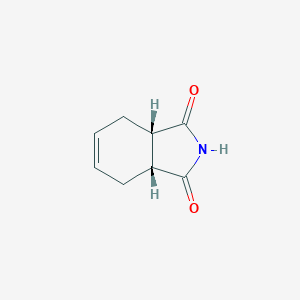
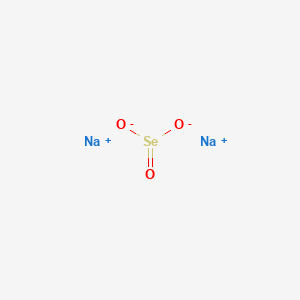
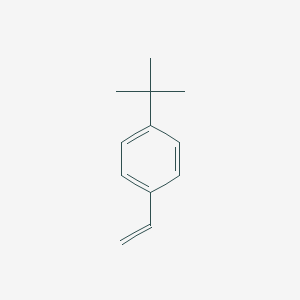

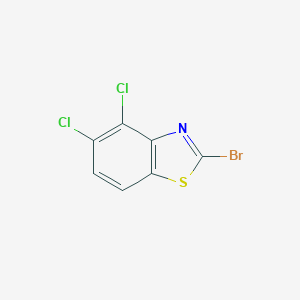
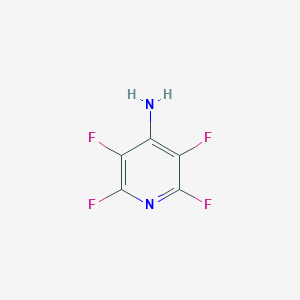
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
